molecular formula C12H12 B047167 1,5-Dimethylnaphthalene CAS No. 571-61-9

1,5-Dimethylnaphthalene

Cat. No. B047167
CAS RN: 571-61-9
M. Wt: 156.22 g/mol
InChI Key: SDDBCEWUYXVGCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-dimethylnaphthalene-related compounds involves several methodologies, including palladium-catalyzed cross-coupling reactions and Friedel-Crafts reactions. Rodríguez and Tejedor (2002) synthesized nanometer-sized conjugated molecules using 5-X-naphthylethynyl units, which indirectly relates to the synthesis of structures similar to 1,5-dimethylnaphthalene by employing palladium-catalyzed cross-coupling reactions (Rodríguez & Tejedor, 2002). Kung Ching-l (1964) developed a method for the synthesis of 1,4-dimethylnaphthalene, which can provide insights into similar synthetic routes for 1,5-dimethylnaphthalene (Kung Ching-l, 1964).

Molecular Structure Analysis

The molecular structure of 1,5-dimethylnaphthalene has been analyzed through various techniques, including neutron diffraction and X-ray crystallography. Wilson and Nowell (2000) examined the structure of sterically hindered dimethylnaphthalene molecules, providing insights into the steric effects and molecular distortions caused by the methyl groups (Wilson & Nowell, 2000).

Chemical Reactions and Properties

Chemical reactions involving 1,5-dimethylnaphthalene include isomerization and nitration processes. The isomerization of 1,5- to 2,6-dimethylnaphthalene has been studied, highlighting the thermodynamic and kinetic aspects of such transformations (Kraikul et al., 2005). Additionally, the photochemical nitration of 1,5-dimethylnaphthalene with tetranitromethane has been explored, providing insights into the regiochemistry of adduct formation (Butts et al., 1995).

Scientific Research Applications

  • Geochemical Analysis : It is used in geochemical analysis of crude oils. Two-dimensional capillary gas chromatography separates and quantitates 1,5-DMN effectively, providing valuable data for assessing the geological and thermal history of sedimentary organic matter (Schaefer & Höltkemeier, 1992).

  • Agricultural Applications : Headspace concentrations of 1,5-DMN can inhibit potato sprouting. This application requires higher application rates for successful vapor application (Beveridge, Dalziel, & Duncan, 1983).

  • Fuel Analysis : Gas chromatography-vacuum ultraviolet spectroscopy uses 1,5-DMN for the analysis of jet and diesel fuel samples. This method effectively deconvolutes coeluting dimethylnaphthalene isomers, making it useful for speciating these compounds in fuel samples (Schenk et al., 2016).

  • Polyethylene Naphthalate Production : H-beta zeolite shows high activity and selectivity in preparing 1,5-DMN from 5-ortho-tolylpentene. This has potential applications in the production of polyethylene naphthalene (Lee et al., 2002).

  • Chemical Analysis : The crystal structure of 1,5-DMN has been studied, helping to understand its molecular interactions and properties (Bright, Maxwell, & Boer, 1973).

  • Spectroscopy : 1,5-DMN's NMR spectra show second-order effects, which are useful for interpreting the spectra of its bromination products (Kim & Anderson, 1968).

  • Quantum Chemical Studies : The structure and vibrational spectra of 1,5-DMN have been studied using scaled quantum chemical methods. This research validates the computational method against experimental spectra (Jayamani & Geetha, 2013).

  • Environmental Analysis : The SpectraSERIES UV100-autosampler system has been developed and validated for the detection and quantification of 1,5-DMN residue in potato and environmental samples, offering high precision and good linearity (Mohammed, Flowers, & Duncan, 2014).

Safety And Hazards

1,5-Dimethylnaphthalene can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1,5-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SDDBCEWUYXVGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID0060351
Record name 1,5-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 1,5-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,5-Dimethylnaphthalene
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Product Name

1,5-Dimethylnaphthalene

CAS RN

571-61-9
Record name 1,5-Dimethylnaphthalene
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Record name 1,5-DIMETHYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

Using a 10% toluene solution of 1,5-dimethyltetralin obtained by the above method (A), dehydrogenation was conducted at 400° C. in a hydrogen atmosphere in the presence of a 0.3% Pt/Al2O3 catalyst for dehydrogenation to obtain 1,5-dimethylnaphthalene. Conversion of 1,5-dimethyltetralin was 100%, and selectivity to 1,5-dimethylnaphthalene was 97%.
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Synthesis routes and methods II

Procedure details

For example, in the case where 1,5-dimethyltetraline and/or 1,6-dimethyltetraline are/is reacted in a gas phase using a platinum-alumina catalyst to obtain 1,5-dimethylnaphthalene and/or 1,6-dimethylnaphthalene can be prepared efficiently by setting up the catalyst calcination temperature to 300° to 400° C., the catalyst reduction temperature to 400° to 500° C., and the reaction temperature to 350° to 450° C.; or the catalyst calcination temperature to 400° to 500° C., the catalyst reduction temperature to 300° to 400° C., and the reaction temperature to 350° to 450° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
M Aikawa, A Yekta, NJ Turro - Chemical Physics Letters, 1979 - Elsevier
CYCLIC AZOALKANES AS QUENCHERS OF 1,5DIMETHYLNAPHTHALENE FLUORESCENCE -. 285 Page 1 Volume 68. number 2,3 CHEMICAL PHYSiCS LETTERS 15 …
Number of citations: 0 www.sciencedirect.com
G Ferraris, DW Jones, J Yerkess… - Journal of the Chemical …, 1972 - pubs.rsc.org
The crystal structure of the title compound has been examined at room temperature by neutron diffraction. Three-dimensional least-squares refinement of positional and anisotropic …
Number of citations: 0 pubs.rsc.org
CP Butts, L Eberson, MP Hartshorn… - Australian journal of …, 1995 - CSIRO Publishing
Photolysis of the 1,5-dimethylnaphthalene/tetranitromethane charge-transfer complex yields the triad of 1,5-dimethylnaphthalene radical cation, nitrogen dioxide and trinitromethanide …
Number of citations: 0 www.publish.csiro.au
CC Wilson - Chemical Communications, 1997 - pubs.rsc.org
Locked-in methyl groups in 1,5-dimethylnaphthalene close to the melting point Page 1 Me Me 1 (c) (b) (a) Locked-in methyl groups in 1,5-dimethylnaphthalene close to the melting point Chick …
Number of citations: 0 pubs.rsc.org
E Berliner, JB Kim, M Link - The Journal of Organic Chemistry, 1968 - ACS Publications
The kinetics of bromination of 1, 5-dimethylnaphthalene in 90% aqueous acetic acid in the presence of bromide ion indicates that in this reaction the breaking of the carbon-hydrogen …
Number of citations: 0 pubs.acs.org
PW Storms, GB Miller - The Journal of Organic Chemistry, 1966 - ACS Publications
^---Brominate analysis, mole%-Br equiv[i (0).[1 (D,[1 (1),[1 (2),[1 (2),[1 (2), reacted 5 (0)] 5 (0)] 5 (1) 1 5 (1)] 5 (1)] 5 (2)] 0.50 53.2 42.3 4.0 0 0 0 0.75 33.9 55.0 11.0 0 0 0 1.00 13.6 63.5 …
Number of citations: 0 pubs.acs.org
J Beintema - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of 1, 5-dimethylnaphthalene was determined in order to ascertain whether distortion of the molecule due to steric effects could be detected. The result obtained by …
Number of citations: 0 scripts.iucr.org
M Aikawa, A Yekta, JM Liu… - Photochemistry and …, 1980 - Wiley Online Library
Certain cyclic azoalkanes are shown to exhibit substantial fluorescence intensity and attractive absorption parameters in detergent solutions. Quenching of the fluorescence of detergent …
Number of citations: 0 onlinelibrary.wiley.com
JB Kim, JM Anderson - Spectrochimica Acta Part A: Molecular Spectroscopy, 1968 - Elsevier
spectra of l,!%imethylnaphthalene and its bromo-derivatives Page 1 792 Research notes the donor-acceptor reaction of these compounds. This is quite evident in Table 2; (c) …
Number of citations: 0 www.sciencedirect.com
EWJ Butz - Journal of the American Chemical Society, 1940 - ACS Publications
1, 5-Dimethylnaphthalene has been prepared by several procedures. 1 A convenient synthesis, by well-known reactions, which can yield only the 1, 5-isomer is presented here. No …
Number of citations: 0 pubs.acs.org

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